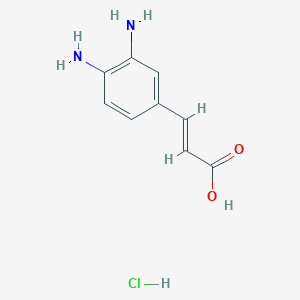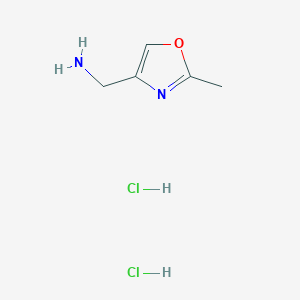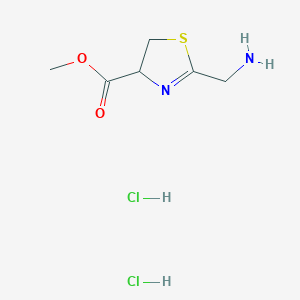![molecular formula C9H11Br B6600356 [(2R)-1-bromopropan-2-yl]benzene CAS No. 116724-02-8](/img/structure/B6600356.png)
[(2R)-1-bromopropan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-bromopropan-2-yl]benzene is an organic compound with the molecular formula C9H11Br . It is a derivative of benzene, where a bromopropan-2-yl group is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure ofThis compound consists of a benzene ring with a bromopropan-2-yl group attached to it . The benzene ring is a cyclic structure with alternating single and double bonds, which contributes to its stability . Physical And Chemical Properties Analysis
This compound has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da . As a derivative of benzene, it likely shares some of the physical and chemical properties of benzene, such as being a nonpolar molecule .
Scientific Research Applications
[(2R)-1-bromopropan-2-yl]benzene has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of reaction mechanisms, and the investigation of drug metabolism. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial products.
Mechanism of Action
Benzene, [(1R)-2-bromo-1-methylethyl]-, also known as [(2R)-1-bromopropan-2-yl]benzene, is a compound with a molecular weight of 199.088 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Similar compounds have been known to target proteins like beta-lactamase . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against antibiotics.
Advantages and Limitations for Lab Experiments
[(2R)-1-bromopropan-2-yl]benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its low boiling point makes it easy to distill. It is also highly reactive, making it useful for synthesizing a variety of organic compounds. However, it is also highly flammable and toxic, and should be handled with care.
Future Directions
The potential applications of [(2R)-1-bromopropan-2-yl]benzene are still being explored. Future research could focus on further understanding its mechanism of action and its effects on the body. Additionally, further research into its use in the synthesis of organic compounds and pharmaceuticals could lead to new and more effective products. Finally, further research into its toxicity and safety could lead to improved safety protocols for handling the compound in the laboratory.
Synthesis Methods
The most common method for synthesizing [(2R)-1-bromopropan-2-yl]benzene is the reaction of [(2R)-1-bromopropan-2-yl]benzenen-2-ol with benzene in the presence of a strong acid catalyst. This reaction is reversible, so the product can be isolated by distillation. Other methods of synthesis include the reaction of 1-bromopropan-2-yl chloride with benzene, and the reaction of 1-bromopropan-2-yl bromide with benzene.
Safety and Hazards
properties
IUPAC Name |
[(2R)-1-bromopropan-2-yl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWVCWQKZQENDS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)


methyl-lambda6-sulfanone](/img/structure/B6600304.png)

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)